molecular formula C12H10ClN3S B1615512 6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 650592-18-0

6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1615512
CAS No.: 650592-18-0
M. Wt: 263.75 g/mol
InChI Key: JBCXESZTFFEQFF-UHFFFAOYSA-N
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Description

6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine (CAS 650592-18-0) is a chemical compound with the molecular formula C12H10ClN3S and a molecular weight of 263.75 g/mol . It is a member of the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal and agrochemical research due to its close structural resemblance to purine bases like adenine and guanine . This similarity underlies its significant potential to interact with various biological targets. Over 300,000 derivatives of this core structure have been described, highlighting its versatility and broad utility in developing new bioactive molecules . This compound is a valuable synthetic intermediate for exploring diverse biomedical applications. Pyrazolo[3,4-b]pyridines are extensively investigated as scaffolds for tyrosine kinase inhibitors and have demonstrated a wide range of biological activities, including potential antitumor properties . Furthermore, research into structurally related 3-aminopyrazolo[3,4-b]pyridines indicates promising applications in agrochemistry, where they have shown growth-regulating effects on crops like winter wheat, leading to increased yield and improved grain quality . Researchers can utilize this chlorinated, methyl- and thienyl-substituted derivative for further functionalization or as a key building block in drug discovery and agricultural science programs. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for personal use.

Properties

IUPAC Name

6-chloro-1,4-dimethyl-3-thiophen-2-ylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3S/c1-7-6-9(13)14-12-10(7)11(15-16(12)2)8-4-3-5-17-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCXESZTFFEQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)C3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341612
Record name 6-Chloro-1,4-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650592-18-0
Record name 6-Chloro-1,4-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent and Bicyclization Approaches

A notable synthetic methodology involves a four-component bicyclization strategy that enables the construction of multifunctionalized pyrazolo[3,4-b]pyridines with good to excellent yields (61–82%) under mild conditions. This method typically uses arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one or cyclohexane-1,3-diones as substrates. The reaction proceeds via a sequence of Knoevenagel condensation, Michael addition, and double cyclization steps, resulting in complex polycyclic frameworks including pyrazolo[3,4-b]pyridines fused to other rings. This approach allows structural diversity and scalability, making it suitable for synthesizing derivatives like 6-chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine by varying the substituents on the starting materials.

Example Reaction Conditions:

Component Amount Role
Pyrazol-5-amine (2a) 2.0 mmol (346 mg) Nucleophile
2,2-Dihydroxy-1-phenylethanone (1a) 1.0 mmol (152 mg) Carbonyl component
4-Hydroxy-6-methyl-2H-pyran-2-one (4) 1.0 mmol (126 mg) Cyclization partner
Acetic acid 1.5 mL Solvent and acid catalyst
Temperature 110 °C Heating for 25 min

The reaction mixture is irradiated under controlled conditions until complete conversion is observed by thin-layer chromatography (TLC), followed by isolation and purification of the product.

Thiophene Ring Incorporation

The 2-thienyl substituent at position 3 is typically introduced via coupling reactions or by using thiophene-containing precursors in the initial cyclization steps. One method involves heating thiophene-2-carboxamides in formic acid to form thieno-fused pyrimidinones, which can then be transformed into thieno-substituted pyrazolo[3,4-b]pyridines. Alternatively, β-keto amides derived from thiophene precursors can be reacted with pyrazole derivatives to incorporate the thienyl moiety.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range Notes
Four-component bicyclization Pyrazol-5-amine, arylglyoxals, 4-hydroxy-6-methyl-2H-pyran-2-one, acetic acid, 110 °C, 25 min 61–82% Enables multifunctionalized pyrazolo[3,4-b]pyridines; scalable and flexible
Chlorination Phosphorus oxychloride, elevated temperature (210 °C), 2–3 h Moderate Required for 6-chloro substitution; harsh conditions
Methylation Methyl iodide or dimethyl sulfate, basic conditions High Selective methylation at N-1 and N-4 positions
Thiophene incorporation Heating thiophene-2-carboxamides in formic acid; β-keto amides formation Moderate to high Introduces 2-thienyl group; key for biological activity

Research Findings and Practical Considerations

  • The bicyclization approach offers a versatile and efficient route to the pyrazolo[3,4-b]pyridine core with diverse substituents, including the 2-thienyl group, under relatively mild and operationally simple conditions.
  • Chlorination steps are often the most challenging due to the need for harsh conditions, which may affect sensitive functional groups; thus, optimization of reaction parameters is crucial to maximize yield and purity.
  • The use of thiophene-2-carboxamides as starting materials provides a direct route to the thienyl-substituted heterocycle, enhancing the compound's potential biological properties.
  • The combination of these methods allows for the synthesis of this compound with good overall yields and structural specificity, suitable for further derivatization and biological evaluation.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in ethanol or water.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated thienyl groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine has been investigated for its potential as a therapeutic agent due to its biological activities:

  • Protein Kinase Inhibitor : It has shown promise as an inhibitor of specific protein kinases involved in cell growth and proliferation. This inhibition is crucial for developing treatments for various cancers and inflammatory diseases.
  • Neuroprotective and Anti-inflammatory Properties : Compounds within the pyrazolo[3,4-b]pyridine class have exhibited neuroprotective effects, making them candidates for treating neurodegenerative disorders.

Organic Synthesis

The compound serves as a versatile synthon in organic synthesis, particularly in creating derivatives with enhanced biological activity:

  • Synthesis of Thieno[3,2-d]pyrimidines : It is utilized in the synthesis of thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines, which have diverse biological activities. The synthesis typically involves heating thiophene-2-carboxamides in formic acid to produce thieno derivatives.
  • Building Blocks for Complex Molecules : The compound acts as a building block in the synthesis of more complex organic molecules, including pyrano[2,3-d]thiazoles that are relevant in drug development against obesity and hyperlipidemia.

Case Study 1: Cancer Therapeutics

Research has demonstrated that this compound can inhibit certain cancer cell lines by targeting specific kinases. In vitro studies revealed that the compound effectively reduces cell proliferation in breast cancer models by downregulating signaling pathways associated with tumor growth.

Case Study 2: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that it significantly reduced cell death and inflammation markers, suggesting its potential as a treatment for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit varied bioactivity depending on substituent patterns. Below is a comparative analysis of 6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine with structurally related analogs:

Physicochemical Properties

  • Solubility: Methyl groups at C1/C4 increase hydrophobicity compared to hydroxyl or amino-substituted analogs (e.g., 6-oxo derivatives in ).
  • Crystal Packing : The 2-thienyl group induces π-stacking similar to phenyl analogs, but with a smaller dihedral angle (2.56° vs. 5–10° in phenyl derivatives), enhancing planarity and solid-state stability .

Pharmacological Profiles

  • Metabolic Stability : Methyl groups at C1/C4 reduce oxidative metabolism compared to unsubstituted analogs (e.g., 1H-pyrazolo[3,4-b]pyridine) .
  • Target Selectivity: The thienyl group may confer selectivity for bacterial DHFR over human isoforms, a trait less pronounced in triazole hybrids .

Biological Activity

6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine (CAS No. 650592-18-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, antitumor, and antimicrobial activities based on diverse research findings.

  • Molecular Formula : C12H10ClN3S
  • Molecular Weight : 263.75 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core with a thienyl group and a chlorine substituent at specific positions.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can inhibit the NF-kB pathway and reduce inflammation markers in cell-based assays.

  • Key Findings :
    • In vitro tests revealed that certain pyrazolo derivatives demonstrated IC50 values below 50 µM against inflammatory stimuli such as LPS (lipopolysaccharide) .
    • The compound's structure allows it to interact with mitogen-activated protein kinases (MAPKs), which are crucial in inflammatory responses .

Antitumor Activity

Emerging data suggest that this compound may possess antitumor properties. Pyrazolo derivatives have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis.

  • Case Studies :
    • A study focused on related compounds showed promising results in inhibiting cancer cell lines in vitro, with some derivatives exhibiting significant cytotoxicity against various tumor types .
    • Molecular docking studies indicated that these compounds could effectively bind to targets involved in cancer signaling pathways, suggesting a mechanism for their antitumor effects .

Antimicrobial Activity

The antimicrobial potential of pyrazolo compounds has also been explored. These compounds have shown efficacy against various bacterial strains.

  • Research Insights :
    • In vitro assays demonstrated that certain derivatives could inhibit the growth of pathogenic bacteria, indicating their potential as antimicrobial agents .
    • The presence of the thienyl group is thought to enhance the bioactivity of these compounds by improving their solubility and interaction with microbial targets .

Data Table: Summary of Biological Activities

Activity TypeTest System/ModelIC50 Value (µM)Reference
Anti-inflammatoryLPS-induced inflammation<50
AntitumorVarious cancer cell linesVaries
AntimicrobialBacterial strainsVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
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6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine

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